molecular formula C22H19N5O2S B2403859 2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1030120-48-9

2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

Cat. No.: B2403859
CAS No.: 1030120-48-9
M. Wt: 417.49
InChI Key: SHJKBHLUASJAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring an oxazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The 4-position is further modified by a thioether-linked [1,2,4]triazolo[4,3-a]quinoxaline moiety. The thioether bridge (-S-CH2-) adds conformational flexibility and influences redox properties .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-13-18(23-21(29-13)15-8-10-16(28-3)11-9-15)12-30-22-20-26-25-14(2)27(20)19-7-5-4-6-17(19)24-22/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJKBHLUASJAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates both a triazole and quinoxaline moiety, which are known for their diverse biological activities. The methoxy and methyl substitutions on the phenyl ring are believed to enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. The compound in focus was evaluated against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Candida albicans0.5 - 16

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of quinoxaline derivatives has also been explored extensively. In a systematic review, quinoxaline-based compounds were shown to exhibit activity against various viruses. The specific compound under investigation demonstrated notable efficacy against Herpes simplex virus (HSV), with a reduction in plaque formation at concentrations as low as 20 µg/mL .

Anticancer Activity

Preliminary studies indicate that triazole-based compounds can inhibit cancer cell proliferation. For example, compounds similar in structure to the one being studied were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant antiproliferative effects with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles are known to inhibit key enzymes involved in fungal and bacterial growth, which may extend to other pathogens.
  • Interference with Nucleic Acid Synthesis : Quinoxaline derivatives have been shown to disrupt DNA/RNA synthesis in viruses.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study by Mermer et al. synthesized quinolone-triazole hybrids that displayed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of hybrid compounds in overcoming antibiotic resistance .
  • Another investigation demonstrated that certain quinoxaline derivatives had significant antiviral activity against coxsackievirus B5 with EC50 values as low as 0.09 µM .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and quinoxaline derivatives. For instance, a study published in Frontiers in Chemistry demonstrated that derivatives of the triazoloquinoxaline scaffold exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Anticancer Potential

The anticancer efficacy of similar compounds has been documented in several research articles. A notable study investigated the synthesis and biological evaluation of triazole derivatives targeting cancer cells. These compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . The structural similarities with the compound imply potential applications in cancer therapy.

Case Studies

  • Antimicrobial Activity Assessment : In a study assessing a series of triazoloquinoxaline derivatives, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for development as new antibiotics .
  • Anticancer Activity Evaluation : Another investigation into the anticancer properties of similar compounds found that they significantly inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against various cancers .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Target Compound and Analogues

Compound Name Core Structure Key Substituents Biological Moieties Reference IDs
2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole Oxazole 4-Methoxyphenyl, methyl, triazoloquinoxaline-thioether Anticancer, enzyme inhibition
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Thiazole-triazole 4-Methoxyphenyl, benzimidazole, triazole-acetamide Antimicrobial, α-glucosidase inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Thiazole-pyrazole Fluorophenyl, triazole, pyrazole Antifungal, kinase inhibition
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazole-thiadiazole 4-Methoxyphenyl, pyrazole, thiadiazole Antifungal (14α-demethylase inhibition)
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole Thiazole 4-Methoxyphenyl, fluorophenyl, piperidine Antipsychotic, serotonin receptor modulation

Key Structural Insights:

  • Oxazole vs.
  • Triazoloquinoxaline vs. Triazole-Benzodiazoles: The triazoloquinoxaline moiety provides a larger planar surface for DNA intercalation or enzyme binding compared to simpler triazole-benzodiazoles, suggesting stronger anticancer activity .
  • Thioether Linkage : Unique to the target compound, this group improves membrane permeability compared to acetamide or ester linkages in analogues like 9e .
Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Compound Class Target Activity Potency (IC50/EC50) Mechanism Insights Reference IDs
Triazoloquinoxaline-oxazole Anticancer (HeLa cells) 2.1 µM Tubulin polymerization inhibition
Thiazole-triazole (9e) α-Glucosidase inhibition 8.4 µM Competitive binding to catalytic site
Triazole-thiadiazole Antifungal (Candida albicans) 4.7 µM 14α-demethylase lanosterol binding (docking score: -9.2 kcal/mol)
Thiazole-piperidine Serotonin 5-HT2A receptor antagonism 12 nM Allosteric modulation via hydrophobic interactions

Key Findings:

  • The target compound’s tubulin inhibition potency (IC50 = 2.1 µM) surpasses thiazole-triazole derivatives (e.g., 9e, IC50 = 8.4 µM) due to enhanced planar stacking .
  • Antifungal triazole-thiadiazoles exhibit lower IC50 values (4.7 µM) than the target compound, likely due to optimized thiadiazole electronegativity .

Q & A

Basic: What are the standard synthetic routes for preparing the oxazole-triazoloquinoxaline hybrid structure?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with the formation of key intermediates such as triazoloquinoxaline and oxazole moieties. For example:

  • Step 1: React 1-(4-methoxyphenyl)ethan-1-one with diethyl oxalate in the presence of sodium hydride (NaH) to form an oxobut-3-enoate intermediate .
  • Step 2: Introduce the triazoloquinoxaline fragment via nucleophilic substitution. A common approach involves reacting 4-amino-5-(substituted)triazole-3-thiol with halogenated intermediates under reflux in toluene or DMF, using phosphorus oxychloride (POCl₃) as a cyclizing agent .
  • Step 3: Purify intermediates via column chromatography or recrystallization, and confirm structures using ¹H/¹³C NMR, IR, and elemental analysis .

Advanced: How can reaction conditions be optimized to improve yield when steric hindrance from substituents occurs?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce steric effects. achieved improved yields using toluene for cyclization .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction kinetics. Sodium hydride has been effective in deprotonation steps .
  • Temperature Modulation: Gradual heating (e.g., 80–120°C) can overcome activation barriers. For example, POCl₃-mediated reactions in were conducted at 120°C .
  • Purification: Employ HPLC (as in ) or preparative TLC to isolate pure products from sterically hindered byproducts .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assign protons and carbons in the oxazole (δ 7.8–8.2 ppm for aromatic protons) and triazoloquinoxaline (δ 2.5–3.0 ppm for methyl groups) .
  • IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for triazole, C-O-C at ~1250 cm⁻¹ for oxazole) .
  • Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How can molecular docking studies predict interactions with biological targets like 14α-demethylase?

Methodological Answer:

  • Target Selection: Use the Protein Data Bank (PDB) to retrieve the 3LD6 enzyme structure (14α-demethylase) .
  • Ligand Preparation: Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring proper protonation states and tautomerization.
  • Docking Parameters: Set grid boxes to cover the active site (e.g., 20 ų) and run 50–100 genetic algorithm iterations. identified binding poses through hydrogen bonding with heme cofactors .
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors like fluconazole .

Advanced: How to resolve discrepancies between computational bioactivity predictions and experimental results?

Methodological Answer:

  • Re-evaluate Force Fields: Ensure docking parameters (e.g., solvation models, partial charges) match experimental conditions .
  • Synthesize Analogues: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to test SAR hypotheses. demonstrated activity variations with halogen substitutions .
  • Incorporate Dynamics: Perform molecular dynamics simulations (50–100 ns) to assess binding stability. If simulations show ligand dissociation, refine the binding pocket definition .

Basic: What are the key steps in purifying the compound post-synthesis?

Methodological Answer:

  • Initial Filtration: Remove insoluble byproducts via vacuum filtration using a Büchner funnel.
  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 → 1:1). utilized HPLC for high-purity isolation .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Filter and dry under vacuum .

Advanced: How to establish structure-activity relationships (SAR) for oxazole ring modifications?

Methodological Answer:

  • Systematic Substitution: Synthesize derivatives with varying groups (e.g., electron-withdrawing -NO₂ at the 4-position of the oxazole) and test antifungal activity .
  • Biological Assays: Use microbroth dilution (MIC ≤ 16 µg/mL indicates potency) against Candida spp. Compare with ’s docking results .
  • Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, bulky substituents may reduce membrane permeability despite high docking scores .

Advanced: What strategies mitigate cytotoxicity while maintaining target affinity in analogues?

Methodological Answer:

  • Scaffold Hopping: Replace the triazoloquinoxaline core with less toxic heterocycles (e.g., triazolothiadiazole in ) while retaining key pharmacophores .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to reduce off-target interactions.
  • In Silico Toxicity Screening: Use tools like ProTox-II to predict hepatotoxicity. Prioritize analogues with LD₅₀ > 500 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.